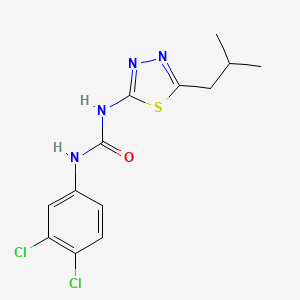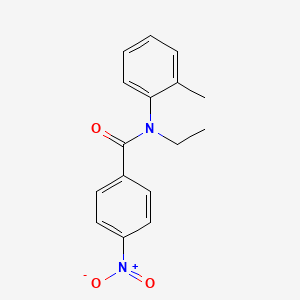
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1950s and has since become one of the most commonly used herbicides worldwide. Diuron is a member of the urea family of herbicides and is known for its selective activity against broadleaf weeds and grasses.
作用机制
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea works by inhibiting photosynthesis in plants. Specifically, it inhibits the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This inhibition leads to a disruption of the electron transport chain and a subsequent reduction in ATP production, ultimately leading to the death of the plant.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to have a number of biochemical and physiological effects on plants. Specifically, it has been shown to reduce chlorophyll content, decrease photosynthetic activity, and inhibit cell division. Additionally, N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to have a negative impact on soil microorganisms, which can lead to a reduction in soil fertility.
实验室实验的优点和局限性
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has a number of advantages for use in lab experiments. Specifically, it is a highly selective herbicide that can be used to control specific weeds and grasses, making it an ideal tool for studying plant physiology. Additionally, N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has a low toxicity profile, making it safe for use in the lab.
However, there are also limitations to the use of N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea in lab experiments. Specifically, it is a highly potent herbicide that can have unintended effects on plant physiology, which can complicate experimental results. Additionally, N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea can have negative impacts on soil microorganisms, which can impact the overall health of the experimental system.
未来方向
There are a number of future directions for research on N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea. Specifically, research could focus on developing new formulations of N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea that are more effective and environmentally friendly. Additionally, research could focus on the impact of N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea on non-target organisms, such as insects and birds, to better understand the potential ecological impacts of its use. Finally, research could focus on the development of new herbicides that are more effective and less harmful to the environment.
合成方法
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea can be synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with isobutyl isothiocyanate to form the corresponding thiourea. The thiourea is then reacted with phosgene to form the corresponding isocyanate, which is subsequently reacted with urea to form N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea.
科学研究应用
N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its herbicidal properties and its potential impact on the environment. Research has shown that N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has a high degree of selectivity for broadleaf weeds and grasses, making it an effective herbicide for use in agriculture. Additionally, N-(3,4-dichlorophenyl)-N'-(5-isobutyl-1,3,4-thiadiazol-2-yl)urea has been shown to have a low toxicity profile, making it a safe and effective herbicide for use in the field.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4OS/c1-7(2)5-11-18-19-13(21-11)17-12(20)16-8-3-4-9(14)10(15)6-8/h3-4,6-7H,5H2,1-2H3,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEASBRWWRQWFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 2-amino-1-(3,4-dichlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5749191.png)
![2-[4-(4-fluorophenoxy)-3-nitrophenyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B5749203.png)

![3-[(4-methylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5749219.png)
![[(4-thiomorpholinylcarbonothioyl)thio]acetic acid](/img/structure/B5749239.png)

![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]nicotinohydrazide](/img/structure/B5749250.png)
![1-(2,3-dimethylphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5749253.png)


![4-chloro-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5749272.png)